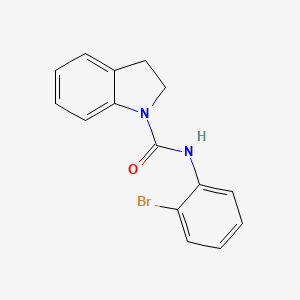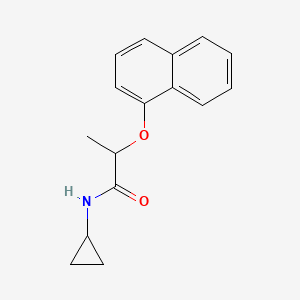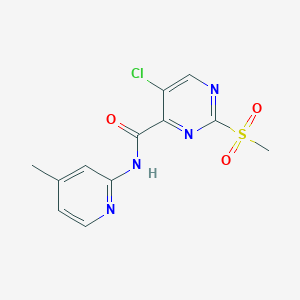![molecular formula C18H21NO3S B4724088 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4724088.png)
2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor δ (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the scientific community due to its potential use as an enhancer of physical performance and endurance.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide activates PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism and muscle fiber type switching. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in an increase in endurance and physical performance.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide has been shown to increase endurance and physical performance in animal models. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. In addition, it has been shown to decrease inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide in lab experiments is its ability to enhance physical performance and endurance in animal models. This can be useful in studying the effects of exercise and physical activity on various physiological and biochemical parameters. However, one of the limitations of using 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide is its potential toxicity and adverse effects on various organs such as the liver and kidneys. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions related to 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide. One of the areas of research is the identification of potential therapeutic targets for the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of research is the development of safer and more effective PPARδ agonists with fewer adverse effects. Additionally, the potential use of 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide as a performance-enhancing drug in athletes has raised concerns about its misuse and abuse. Therefore, there is a need for further research on the potential risks and benefits of using this compound in athletes.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide is a selective agonist of PPARδ that has potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It also has potential use as an enhancer of physical performance and endurance. However, its potential toxicity and adverse effects on various organs should be taken into consideration when using this compound in lab experiments. Further research is needed to identify potential therapeutic targets, develop safer and more effective PPARδ agonists, and investigate the potential risks and benefits of using this compound as a performance-enhancing drug in athletes.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide has been extensively studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, decrease plasma triglycerides and LDL cholesterol levels, and increase HDL cholesterol levels in animal models. However, its potential use as an enhancer of physical performance and endurance has gained more attention in recent years.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-methylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-4-15(22-17-11-6-5-10-16(17)21-2)18(20)19-13-8-7-9-14(12-13)23-3/h5-12,15H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJVHAMQVFYGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)SC)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(4-isobutyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4724007.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)

![N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4724025.png)
![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
![4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4724038.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4724054.png)

![2-{4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4724068.png)
![3-ethyl-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4724069.png)
![tert-butyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4724076.png)

